1,4-Diiodobutane-13C4
CAS No.:
Cat. No.: VC0205045
Molecular Formula: ¹³C₄H₈I₂
Molecular Weight: 313.89
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | ¹³C₄H₈I₂ |
---|---|
Molecular Weight | 313.89 |
Introduction
Chemical Properties and Structural Characteristics
Molecular and Physical Properties
1,4-Diiodobutane-¹³C₄ exhibits distinct physical and chemical properties due to its isotopic labeling and diiodinated structure. Key attributes include:
Property | Value | Source |
---|---|---|
Molecular Formula | ¹³C₄H₈I₂ | |
Molecular Weight | 313.89 g/mol | |
Appearance | Light Brown Liquid | |
Solubility | No Data Available | |
Stability | No Data Available |
The isotopic substitution of carbon-13 at all four carbon positions enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and isotopic tracing studies . Its diiodinated structure confers reactivity in nucleophilic substitution reactions, particularly in cross-coupling and polymerization processes .
Isotopic Labeling and Analytical Applications
The carbon-13 labeling in 1,4-Diiodobutane-¹³C₄ enables precise tracking in metabolic studies and synthetic pathways. This is critical for:
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Metabolic Tracing: Identifying conjugation products in glutathione-mediated detoxification pathways, as demonstrated in rat liver studies .
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NMR Spectroscopy: Resolving isotopic shifts in ¹³C NMR spectra to characterize reaction intermediates or byproducts .
For example, ¹³C NMR analysis of 1,4-diiodobutane derivatives reveals distinct chemical shifts for iodinated carbons, aiding structural elucidation .
Synthesis and Preparation Methods
Key Challenges and Considerations
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Isotopic Purity: Ensuring >98% ¹³C enrichment is critical for accurate NMR and tracer studies. Commercial suppliers like Vulcanchem and Clinivex emphasize rigorous purification protocols .
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Stability: Diiodinated compounds are prone to decomposition under prolonged exposure to light or moisture, necessitating storage in inert environments .
Applications in Biochemical and Synthetic Research
Biochemical Conjugation Studies
1,4-Diiodobutane-¹³C₄ serves as a substrate in glutathione S-transferase (GST)-mediated detoxification studies. Key findings include:
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Conjugation Pathways: GST enzymes catalyze the formation of γ-glutamyl-β-(S-tetrahydrothiophenium)alanyl-glycine derivatives, as identified in rat bile samples .
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Kinetic Analysis: The reaction follows Michaelis-Menten kinetics, with substrate saturation observed at high concentrations .
Polymer and Material Synthesis
The compound is a precursor in synthesizing labeled polymers, such as Dodecanedioic Acid-¹³C₁₂, a monomer for producing deuterated or carbon-13-enriched polyesters .
Analytical Characterization Techniques
NMR Spectroscopy
¹³C NMR is pivotal for confirming isotopic substitution and structural integrity. Typical shifts for iodinated carbons in 1,4-diiodobutane derivatives include:
Mass Spectrometry
Electron impact (EI) mass spectrometry identifies the molecular ion at m/z 313.89 (¹³C₄H₈I₂⁺). Fragmentation patterns include losses of iodine atoms, aiding structural confirmation.
Future Research Directions
Emerging Applications
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